![molecular formula C21H23N3O3S B2565611 2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline CAS No. 1705804-60-9](/img/structure/B2565611.png)
2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline is a synthetic compound with a molecular formula of C23H27N3O3S. It is commonly referred to as DPQ and is used in scientific research applications. This compound has gained significant interest due to its potential in treating various diseases, including cancer and neurodegenerative disorders.
Scientific Research Applications
Green Synthesis and Chemical Characterization
Researchers have developed efficient and environmentally friendly methods for synthesizing quinoxaline derivatives, including structures related to "2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline". For instance, dimethyl sulfoxide has been utilized in one-pot synthesis strategies to create a variety of N-heterocycle-fused quinoxalines with moderate to excellent yields. This showcases the compound's utility in generating structurally diverse quinoxalines under green chemistry principles (Xie et al., 2017).
Antimicrobial Applications
Quinoxaline derivatives, including those structurally similar to "this compound", have been investigated for their antimicrobial properties. A study described the synthesis and characterization of novel quinoxaline sulfonamides, which exhibited significant antibacterial activity against various bacterial strains, highlighting the potential of quinoxaline compounds in developing new antibacterial agents (Alavi et al., 2017).
Material Science and Catalysis
Quinoxaline compounds have been explored for their roles in material science and as catalysts in chemical reactions. The synthesis of substituted piperidines from N,N-Bis[(benzotriazol-1-yl)methyl]amines, which may include derivatives similar to the specified compound, has demonstrated the versatility of quinoxaline structures in facilitating complex chemical transformations, potentially leading to applications in catalysis and material synthesis (Katritzky et al., 1999).
Crystal and Molecular Structure Analysis
The detailed crystal and molecular structure analyses of quinoxaline derivatives, including compounds akin to "this compound", have provided insights into their chemical properties and interactions. Such studies are crucial for understanding the compound's behavior in various environments and can aid in the design of quinoxaline-based materials with specific characteristics (Naveen et al., 2015).
Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various receptors or enzymes in the body. The specific target of “2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline” would depend on its specific chemical structure and the functional groups present .
Mode of Action
The mode of action of “this compound” would depend on its interaction with its target. This could involve binding to a receptor, inhibiting an enzyme, or interacting with DNA or RNA .
Biochemical Pathways
The affected biochemical pathways would depend on the specific target and mode of action of “this compound”. This could involve changes in signal transduction, gene expression, or metabolic pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its chemical properties, including its solubility, stability, and size .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the specific biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of "this compound" .
properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]oxyquinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-15-7-8-18(13-16(15)2)28(25,26)24-11-9-17(10-12-24)27-21-14-22-19-5-3-4-6-20(19)23-21/h3-8,13-14,17H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLXXPGDXVQTSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.